

Spectroscopic Profile of 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-3-cyclohexylpropanoic acid

Cat. No.: B041366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-3-cyclohexylpropanoic acid**, a key building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights for compound characterization and quality control.

Molecular Structure and Properties

Structure:

Caption: Chemical structure of **3-Amino-3-cyclohexylpropanoic acid**.

Molecular Formula: C₉H₁₇NO₂

Molecular Weight: 171.24 g/mol

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **3-Amino-3-cyclohexylpropanoic acid**.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm.

Atom Number(s)	Chemical Shift (ppm)	Multiplicity
H on C3	3.2 - 3.5	Multiplet
H on C2	2.4 - 2.6	Multiplet
H on C1'	1.6 - 1.8	Multiplet
H on C2', C6' (axial)	1.1 - 1.3	Multiplet
H on C2', C6' (equatorial)	1.6 - 1.8	Multiplet
H on C3', C5' (axial)	1.0 - 1.2	Multiplet
H on C3', C5' (equatorial)	1.7 - 1.9	Multiplet
H on C4' (axial)	1.1 - 1.3	Multiplet
H on C4' (equatorial)	1.7 - 1.9	Multiplet
NH ₂	7.5 - 8.5	Broad Singlet
COOH	10.0 - 12.0	Broad Singlet

Note: Predicted shifts are relative to TMS at 0 ppm. Solvent effects can cause significant variations.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm.

Atom Number	Chemical Shift (ppm)
C=O	175 - 180
C3	50 - 55
C2	40 - 45
C1'	40 - 45
C2', C6'	28 - 33
C3', C5'	25 - 30
C4'	24 - 28

Note: Predicted shifts are relative to TMS at 0 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies.

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	2500 - 3300	Broad, Strong
N-H (Amine)	Stretching	3300 - 3500	Medium
C-H (sp ³)	Stretching	2850 - 3000	Medium to Strong
C=O (Carboxylic Acid)	Stretching	1700 - 1725	Strong
N-H (Amine)	Bending	1550 - 1650	Medium
C-O (Carboxylic Acid)	Stretching	1210 - 1320	Medium
C-N (Amine)	Stretching	1020 - 1250	Medium

Mass Spectrometry (MS)

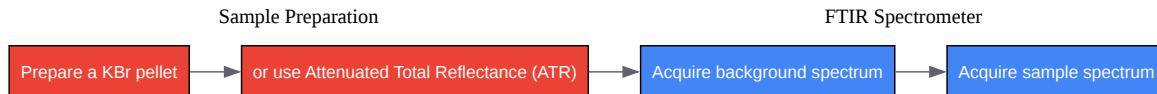
Table 4: Predicted m/z Values for Key Fragments in Mass Spectrometry.

m/z	Proposed Fragment
171	[M] ⁺ (Molecular Ion)
154	[M - NH ₃] ⁺
126	[M - COOH] ⁺
83	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
55	Various C ₄ fragments

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Actual experimental conditions may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

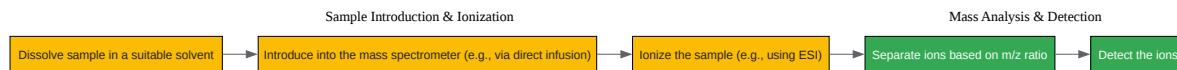


[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopy.

A sample of **3-Amino-3-cyclohexylpropanoic acid** (approximately 10-20 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy



[Click to download full resolution via product page](#)

Caption: Workflow for FTIR spectroscopy.

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

[Click to download full resolution via product page](#)

Caption: General workflow for mass spectrometry.

Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI). The sample is dissolved in an appropriate solvent (e.g., methanol/water) and introduced into the instrument. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This guide provides a foundational set of predicted spectroscopic data and standardized methodologies for the analysis of **3-Amino-3-cyclohexylpropanoic acid**. While this information is a valuable resource for researchers, it is crucial to confirm these findings with experimental data for definitive structural elucidation and purity assessment in research and drug development applications.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041366#spectroscopic-data-for-3-amino-3-cyclohexylpropanoic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b041366#spectroscopic-data-for-3-amino-3-cyclohexylpropanoic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com